
p-Aminopropiophenone sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Aminopropiophenone sulfate: is a chemical compound known for its application as an antidote to cyanide poisoning. It is a derivative of p-Aminopropiophenone, which is a primary aromatic amine. The sulfate form enhances its solubility in water, making it more suitable for medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Aminopropiophenone sulfate can be synthesized by reacting p-Aminopropiophenone with sulfuric acid. The reaction typically involves dissolving p-Aminopropiophenone in an appropriate solvent, such as ethanol, and then adding sulfuric acid slowly while maintaining the temperature at a controlled level. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction conditions to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: p-Aminopropiophenone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form p-Aminopropiophenone.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: p-Aminopropiophenone.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
p-Aminopropiophenone sulfate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its effects on cellular respiration and oxygen transport.
Medicine: Used as an antidote for cyanide poisoning due to its ability to induce methemoglobinemia, which binds cyanide ions and prevents them from inhibiting cytochrome oxidase.
Industry: Employed in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The primary mechanism of action of p-Aminopropiophenone sulfate involves the conversion of hemoglobin to methemoglobin. Methemoglobin has a higher affinity for cyanide ions than cytochrome oxidase, thereby sequestering the cyanide and preventing it from inhibiting cellular respiration. This action helps in detoxifying cyanide and mitigating its toxic effects .
Vergleich Mit ähnlichen Verbindungen
p-Aminophenol: Another primary aromatic amine with similar reactivity but different applications.
p-Phenylenediamine: Used in hair dyes and has similar substitution reactions.
Aniline: A simpler aromatic amine used in the production of dyes and polymers .
Uniqueness: p-Aminopropiophenone sulfate is unique due to its specific application as a cyanide antidote and its ability to form methemoglobin rapidly. This property distinguishes it from other similar compounds that do not have the same medical application .
Eigenschaften
CAS-Nummer |
6170-26-9 |
|---|---|
Molekularformel |
C18H24N2O6S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-(4-aminophenyl)propan-1-one;sulfuric acid |
InChI |
InChI=1S/2C9H11NO.H2O4S/c2*1-2-9(11)7-3-5-8(10)6-4-7;1-5(2,3)4/h2*3-6H,2,10H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
IMRXDUWCXOLCOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=C(C=C1)N.CCC(=O)C1=CC=C(C=C1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


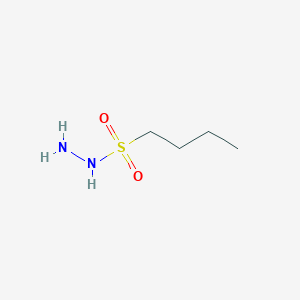

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

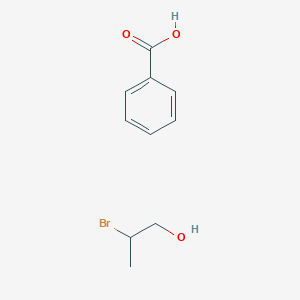
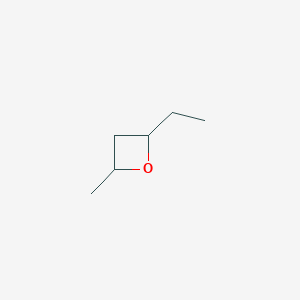
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
![1-(4-Chlorophenyl)-4-{3-[4-(3-methylphenyl)piperazin-1-yl]propyl}piperazine](/img/structure/B14735070.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)


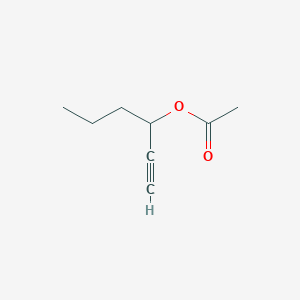
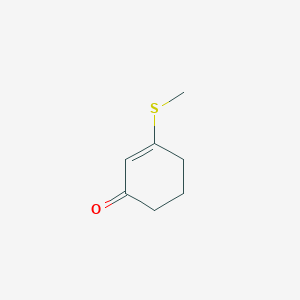
![Phosphonic acid, [(dimethylamino)carbonyl]-, diethyl ester](/img/structure/B14735120.png)
